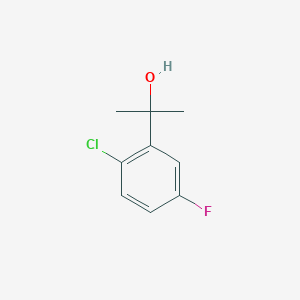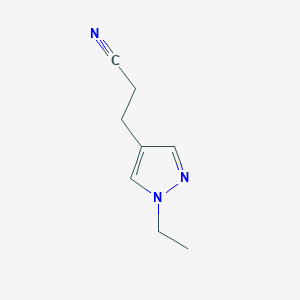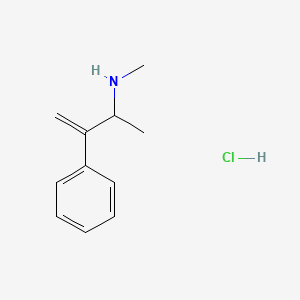
(R)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an amino group and two methoxy groups attached to a phenyl ring, making it a versatile molecule for various synthetic and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2,4-dimethoxyphenylacetone using a chiral reducing agent to obtain the desired enantiomer. The reaction is usually carried out under mild conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol can be scaled up using catalytic hydrogenation processes. This involves the use of a chiral catalyst to ensure the selective formation of the ®-enantiomer. The process is optimized for high yield and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be further reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The methoxy groups and the chiral center play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol: The enantiomer of the compound with different stereochemistry.
2,4-Dimethoxyphenethylamine: A related compound with a similar structure but different functional groups.
N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C10H15NO3 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-7-3-4-8(9(11)6-12)10(5-7)14-2/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1 |
Clave InChI |
XNLFQEYMRQGUGF-VIFPVBQESA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)[C@H](CO)N)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C(CO)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


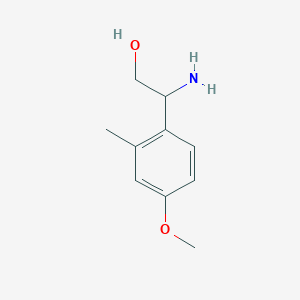
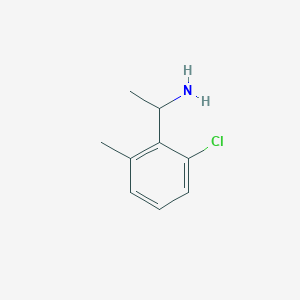

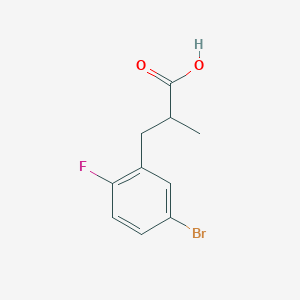
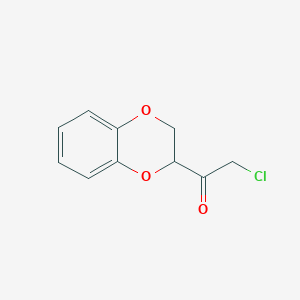
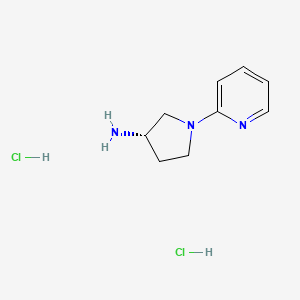
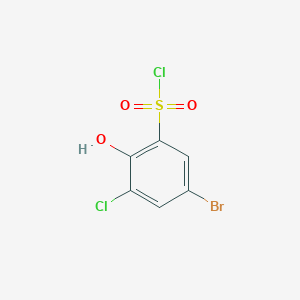
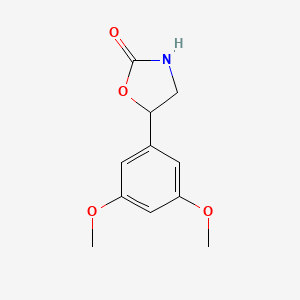
![1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol](/img/structure/B13612928.png)

![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde](/img/structure/B13612933.png)
